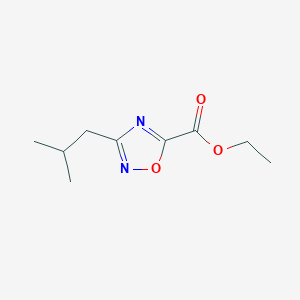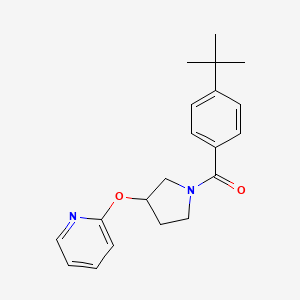
(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
An efficient one-pot synthetic procedure for [4- ( tert -butyl)-1 H -pyrrol-3-yl] (phenyl)methanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H 2 O . This method is very economical for the synthesis of pyrrole derivatives and was successfully utilized with good yields .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Chemical Properties
One-pot Synthesis Methodology : An efficient one-pot synthesis method for related pyrrole derivatives, such as (4-(tert-butyl)-1H-pyrrol-3-yl)(phenyl)methanone, has been developed, using acetophenone and trimethylacetaldehyde in the presence of TosMIC and LiOH·H2O. This method is economical and yields good results (Kaur & Kumar, 2018).
Activation and Cyclization Processes : Research on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, closely related to the compound , reveals how their C≡C bonds can be activated by Ag(I) salts, leading to cyclization and the formation of 3,6-diaryl-4-hydroxy-2-pyrones or 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).
Conversions to Enones and Propynones : The compound can be converted to enones and propynones under mild conditions, as evidenced by the conversion of 4-pyridyl propargylic alcohols to (E)-propenones and propynones (Erenler & Biellmann, 2005).
Solvent-Driven Rotamerization : A study of related compounds, 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, suggests that solvent can significantly influence the equilibrium between different rotameric forms of such compounds, which could be relevant for understanding the behavior of (4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone in various solvents (Lomas, 2001).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Some derivatives of pyridin-4-yl methanones, closely related to the compound , exhibit significant antimicrobial activity, suggesting potential pharmaceutical applications (Kumar et al., 2012).
Copper(II)− and Zinc(II)−Phenoxyl Radical Catalysts : Derivatives such as N,N‘-bis(3,5-di-tert-butyl-2-hydroxyphenyl)-1,2-phenylenediamine, closely related to the compound of interest, have been synthesized and shown to catalyze the aerobic oxidation of primary alcohols, including methanol, indicating potential applications in catalysis (Chaudhuri et al., 1999).
Optical and Electronic Applications
- Fluorescence Emitters : Research on a series of TADF emitters, including compounds similar to this compound, indicates potential applications in display and lighting due to their high blue electroluminescence efficiencies (Rajamalli et al., 2017).
作用機序
While the specific mechanism of action for “(4-(Tert-butyl)phenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is not available, related compounds have been studied. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
将来の方向性
特性
IUPAC Name |
(4-tert-butylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-20(2,3)16-9-7-15(8-10-16)19(23)22-13-11-17(14-22)24-18-6-4-5-12-21-18/h4-10,12,17H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBOHWONIHAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
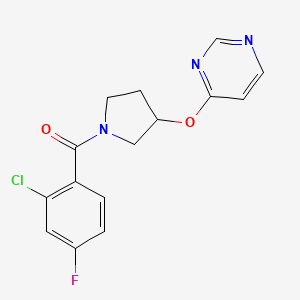
![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874255.png)
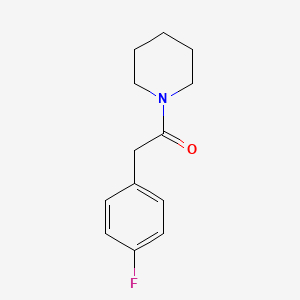
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)
![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)

![N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine](/img/structure/B2874263.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874264.png)

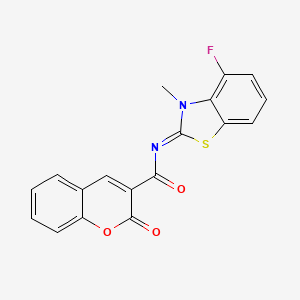
![N-(2-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2874271.png)
![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)

